molecular formula C11H17N3O3 B13454767 tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate

tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate

Cat. No.: B13454767
M. Wt: 239.27 g/mol
InChI Key: LRCPMJXHEVCCAB-UHFFFAOYSA-N
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Description

tert-Butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate is an organic compound that belongs to the class of pyrazolo[3,4-f][1,4]oxazepines. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a fused pyrazolo-oxazepine ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Formation of the oxazepine ring: The pyrazole intermediate is then reacted with an appropriate epoxide or aziridine to form the oxazepine ring.

    Introduction of the tert-butyl ester group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazolo-oxazepine derivatives.

Scientific Research Applications

tert-Butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate is unique due to its fused pyrazolo-oxazepine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 1,5,6,8-tetrahydropyrazolo[3,4-f][1,4]oxazepine-7-carboxylate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-4-5-16-9-6-12-13-8(9)7-14/h6H,4-5,7H2,1-3H3,(H,12,13)

InChI Key

LRCPMJXHEVCCAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)NN=C2

Origin of Product

United States

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